Cas no 1018269-27-6 (N-ethyl-4-(1-piperazinyl)-Benzamide)
1018269-27-6 structure
Product Name:N-ethyl-4-(1-piperazinyl)-Benzamide
CAS-nummer:1018269-27-6
MF:C13H19N3O
MW:233.309462785721
CID:1096465
PubChem ID:28749590
Update Time:2025-04-20
N-ethyl-4-(1-piperazinyl)-Benzamide Chemische en fysische eigenschappen
Naam en identificatie
-
- N-ethyl-4-(1-piperazinyl)-Benzamide
- A1-02913
- SCHEMBL531982
- N-Ethyl-4-piperazin-1-yl-benzamide
- AKOS015917603
- N-ethyl-4-piperazin-1-ylbenzamide
- 1018269-27-6
- N-ethyl-4-(piperazin-1-yl)benzamide
- ROBGHJAAQLONAV-UHFFFAOYSA-N
-
- Inchi: 1S/C13H19N3O/c1-2-15-13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17)
- InChI-sleutel: ROBGHJAAQLONAV-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC(=CC=1)N1CCNCC1)NCC
Berekende eigenschappen
- Exacte massa: 233.152812g/mol
- Monoisotopische massa: 233.152812g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 17
- Aantal draaibare bindingen: 3
- Complexiteit: 243
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Moleculair gewicht: 233.31g/mol
- XLogP3: 0.8
- Topologisch pooloppervlak: 44.4Ų
N-ethyl-4-(1-piperazinyl)-Benzamide Gerelateerde literatuur
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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